molecular formula C11H9N3 B1304429 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 54153-51-4

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1304429
CAS No.: 54153-51-4
M. Wt: 183.21 g/mol
InChI Key: XYEJDFIDVKWWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One study explored the effectiveness of certain derivatives of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile as corrosion inhibitors for mild steel in acidic environments. These compounds were found to inhibit corrosion through adsorption on the metal surface, acting as anodic type inhibitors. The inhibition efficiency was concentration-dependent, with maximum values obtained at specific concentrations. This study utilized both experimental and theoretical methods, including surface morphology studies through scanning electron microscopy (SEM) and atomic force microscopy (AFM), to conclude the compounds' protective capabilities against corrosion C. Verma, E. Ebenso, I. Bahadur, I. Obot, M. Quraishi, 2015.

Synthesis and Biological Activity

Another area of research involves the synthesis of biologically active scaffolds for potential therapeutic applications. For instance, derivatives of this compound were synthesized and characterized for their biological activity. The study presented the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, demonstrating the compound's versatility in forming structurally diverse and biologically significant molecules Farid M Sroor, 2019.

Green Chemistry Approaches

Research into green chemistry approaches for synthesizing derivatives of this compound has also been conducted. A study described a green convergent paired electrochemical synthesis method for creating derivatives with potential antibacterial activity. This approach highlights the importance of environmentally friendly synthesis methods in developing new compounds for pharmaceutical applications Mahnaz Sharafi-kolkeshvandi et al., 2016.

Novel Synthetic Routes

Exploration of novel synthetic routes for creating derivatives of this compound has been a significant focus. For example, one study detailed an efficient method for preparing derivatives through a Friedlander reaction, facilitated by microwave irradiation, leading to new substituted pyrrolo[3,2-b]pyridines. This research underlines the ongoing efforts to discover more efficient and effective methods for synthesizing these compounds A. M. Salaheldin et al., 2010.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it can interact with dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins such as BAX . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . In normal cells, this compound can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, this compound can form complexes with metal ions, which may influence its biological activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic response without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic pathways highlights its potential impact on cellular metabolism and energy production.

Properties

IUPAC Name

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEJDFIDVKWWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377601
Record name 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54153-51-4
Record name 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.3 g of 2-amino-3-cyano-4-phenylpyrrole (compound a), readily obtained by condensation of 2-aminoacetophenone hydrochloride and malononitrile in the presence of an alkali, and 25.3 g of ethoxyethylidene diethyl malonate were dispersed in 300 ml of ethanol, and 22.0 ml of a solution of 28% sodium methylate in methanol was added to the resulting dispersion, followed by heating under reflux for 5 hours. Thereafter, the reaction mixture was allowed to cool, and ethyl acetate was added thereto. After washing with water, the organic solvent was concentrated to precipitate crystals, which were then collected by filtration to obtain 11.6 g of compound b. Subsequently, 50 ml of fine oxocol and 2.0 g of titanium isopropoxide (Ti(O--i--Pr)4) were added to the compound b, and the resulting mixture was heated for 6 hours at an oil-bath temperature of 130° C. to 140° C. After being allowed to cool, the reaction mixture was purified by silica gel chromatography (hexane/ethyl acetate=1/1) to obtain 14.7 g of coupler (III)-1 in the form of lemon yellow oily matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Reactant of Route 3
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Reactant of Route 4
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Reactant of Route 5
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Reactant of Route 6
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.